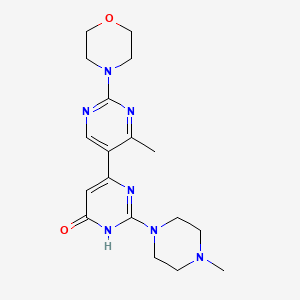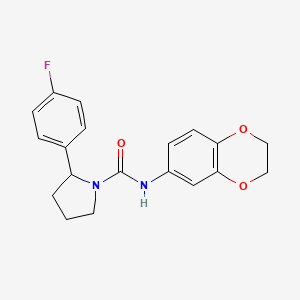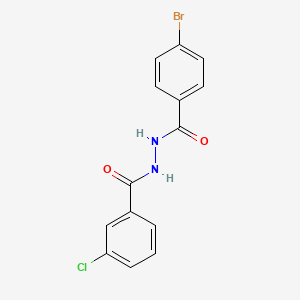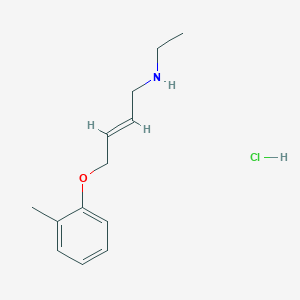
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride, also known as DMDD, is a chemical compound that has gained attention in scientific research due to its potential as a novel therapeutic agent. DMDD is a member of the class of acetylenic alcohols and is structurally related to the neurotransmitter gamma-aminobutyric acid (GABA).
Applications De Recherche Scientifique
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been studied extensively in scientific research due to its potential as a therapeutic agent for various neurological disorders. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been shown to have anticonvulsant, anxiolytic, and sedative effects in animal models. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has also been found to have neuroprotective effects against oxidative stress and excitotoxicity.
Mécanisme D'action
The exact mechanism of action of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride is not fully understood. However, it is believed that 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride acts as a GABA-mimetic compound, binding to GABA receptors in the brain and enhancing GABAergic neurotransmission. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been shown to increase the activity of GABA-A receptors in the brain, leading to an increase in the inhibitory effects of GABA.
Biochemical and Physiological Effects
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been found to have a number of biochemical and physiological effects in animal models. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has also been found to have anxiolytic effects in animal models of anxiety, reducing anxiety-like behaviors and increasing social interaction. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has also been found to have sedative effects, reducing locomotor activity and inducing sleep in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized using commercially available starting materials. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride also has a high degree of selectivity for GABA receptors, making it a useful tool for studying the role of GABAergic neurotransmission in various neurological disorders.
One limitation of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride is that its effects on humans are not fully understood. 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has not been extensively studied in humans, and its potential side effects and toxicity are not well characterized. Additionally, 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has a short half-life and is rapidly metabolized in the body, which may limit its usefulness as a therapeutic agent.
Orientations Futures
Despite these limitations, 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride has potential as a therapeutic agent for various neurological disorders. Future research should focus on further characterizing the pharmacokinetics and pharmacodynamics of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride in humans, as well as investigating its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride and its effects on GABAergic neurotransmission. Overall, 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride shows promise as a novel therapeutic agent for neurological disorders, and further research is needed to fully realize its potential.
Méthodes De Synthèse
1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-methyl-2-pentanone with diethylamine to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with propargyl bromide to form the acetylenic amine, which is subsequently oxidized with potassium permanganate to yield 1-(diethylamino)-4-methyl-7-octen-2-yn-4-ol hydrochloride.
Propriétés
IUPAC Name |
1-(diethylamino)-4-methyloct-7-en-2-yn-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO.ClH/c1-5-8-10-13(4,15)11-9-12-14(6-2)7-3;/h5,15H,1,6-8,10,12H2,2-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQVMPJGTDVTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(C)(CCC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Diethylamino)-4-methyloct-7-en-2-yn-4-ol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-methyl-4-phenylpiperazine](/img/structure/B6123256.png)
![3-[(2-adamantylamino)methyl]-1-(4-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6123260.png)
![2-phenyl-3-(trifluoromethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B6123262.png)

![N-[4-(benzyloxy)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6123280.png)
![N'-(5-bromo-3-ethoxy-2-hydroxybenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6123286.png)
![2-[(4-oxo-2-pyridin-4-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]benzonitrile](/img/structure/B6123297.png)



![[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6123330.png)
![2-(2-chlorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B6123343.png)
![4-(4-{[3-(2,4-difluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6123348.png)
![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6123352.png)